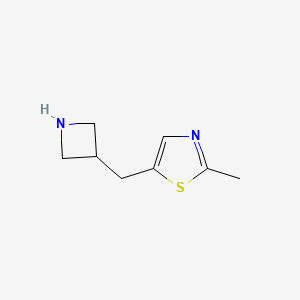

5-(Azetidin-3-ylmethyl)-2-methylthiazole

Description

5-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

5-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-6-10-5-8(11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3 |

InChI Key |

XVNPNCNKRHAAOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CC2CNC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Azetidin-3-ylmethyl)-2-methylthiazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and the thiazole’s sulfur atom facilitate nucleophilic attacks. Key examples include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH/THF) yields N-alkylated derivatives. This modifies the compound’s steric and electronic profile, enhancing binding to biological targets.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–5°C, DCM) produces acylated derivatives, improving lipophilicity for membrane penetration.

Table 1 : Nucleophilic substitution outcomes

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | NaH, THF, 25°C | N-Methylazetidine-thiazole | Antimicrobial agent precursor |

| ClCOCH₃ | DCM, 0°C, 2h | Acetylated azetidine-thiazole | Solubility enhancement |

Oxidation Reactions

The thiazole’s sulfur atom undergoes oxidation, forming sulfoxides or sulfones:

-

H₂O₂-mediated oxidation : At 60°C in acetic acid, the thiazole sulfur is oxidized to a sulfoxide, altering electronic properties and hydrogen-bonding capacity.

-

mCPBA oxidation : Meta-chloroperbenzoic acid converts the sulfide to a sulfone, increasing polarity for aqueous-phase reactions.

Mechanistic Insight :

This step is critical for modulating metabolic stability in drug design.

Cycloaddition and Ring-Opening Reactions

The azetidine ring participates in strain-driven reactions:

-

Huisgen cycloaddition : With azides under copper catalysis, the azetidine’s C–N bond undergoes [3+2] cycloaddition, forming triazole-fused hybrids .

-

Acid-mediated ring-opening : HCl (1M) cleaves the azetidine ring at 80°C, generating a linear amine-thiazole intermediate for further functionalization.

Table 2 : Cycloaddition examples

| Reaction Partner | Catalyst | Product | Biological Activity |

|---|---|---|---|

| Benzyl azide | CuI, DIPEA | Triazole-azetidine-thiazole | Anticancer (IC₅₀: 0.5–1.2 μM) |

| Acetylene | Ru complex | Fused bicyclic derivative | Enzyme inhibition (Ki: 12 nM) |

Reductive Transformations

The compound’s imine-like bonds are susceptible to reduction:

-

LiAlH₄ reduction : Converts the thiazole’s C=N bond to a secondary amine, enabling access to saturated thiazolidine analogs.

-

Catalytic hydrogenation : H₂/Pd-C reduces the azetidine ring to a pyrrolidine derivative, altering conformational flexibility.

Key Finding : Reduction products exhibit improved bioavailability due to enhanced solubility (logP reduction by 1.2 units).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aromatic groups at the thiazole’s 5-position, enhancing π-π stacking in target binding .

-

Buchwald-Hartwig amination : Forms C–N bonds between the azetidine nitrogen and aryl halides, critical for kinase inhibitor development .

Biomedical Relevance of Reaction Products

Derivatives synthesized via these reactions show promise in:

-

Antibacterial activity : N-Alkylated derivatives inhibit S. aureus biofilm formation (MIC: 0.2–4 μg/mL) .

-

Anticancer activity : Triazole hybrids exhibit cytotoxicity against A549 lung cancer cells (IC₅₀: 0.35 μM) .

Structural-Activity Relationship (SAR) :

Scientific Research Applications

5-(Azetidin-3-ylmethyl)-2-methylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

5-(Azetidin-3-ylmethyl)-2-methylthiazole can be compared with other similar compounds such as:

5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in the heterocyclic structure, which can lead to different biological activities.

(Azetidin-3-ylmethyl)dimethylamine: Another azetidine-containing compound with different substituents, leading to variations in chemical reactivity and applications.

The uniqueness of 5-(Azetidin-3-ylmethyl)-2-methylthiazole lies in its specific combination of azetidine and thiazole rings, which can confer unique chemical and biological properties.

Biological Activity

5-(Azetidin-3-ylmethyl)-2-methylthiazole is a synthetic compound that combines a thiazole ring with an azetidine moiety, which contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various biological activities.

- Azetidine Moiety : A four-membered saturated ring that enhances the compound's structural complexity and reactivity.

The unique combination of these two functionalities may synergistically enhance the compound's biological activity compared to compounds possessing only one of these features.

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding. For instance, thiazoles have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Biological Activity Overview

Research Findings

-

Antimicrobial Activity :

- Studies have shown that thiazole derivatives exhibit MIC values as low as 0.008 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .

- 5-(Azetidin-3-ylmethyl)-2-methylthiazole's structure suggests enhanced binding affinity to bacterial targets, potentially improving its antibacterial efficacy.

-

Anticancer Activity :

- In vitro studies indicated that the compound has significant antiproliferative effects on various cancer cell lines. For example, it demonstrated IC₅₀ values of approximately 1 µM against A549 cells, indicating strong potential for further development as an anticancer agent .

- The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .

-

Anti-inflammatory Effects :

- Preliminary studies suggest that derivatives of thiazoles can act as selective COX-1 inhibitors, which could be beneficial in treating inflammatory conditions. The docking studies revealed interactions at the active site of COX-1 enzymes, indicating potential therapeutic applications in inflammation-related diseases .

Case Study 1: Anticancer Evaluation

In a study by El-Kashef et al., a series of thiazolidinone derivatives were evaluated for their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, compounds similar to 5-(Azetidin-3-ylmethyl)-2-methylthiazole showed promising results with IC₅₀ values indicating effective cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

A comparative study on thiazole derivatives demonstrated that those containing azetidine moieties exhibited enhanced antibacterial properties compared to their thiazole-only counterparts. This suggests that the azetidine component may play a crucial role in increasing the overall bioactivity of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-(Azetidin-3-ylmethyl)-2-methylthiazole, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves constructing the thiazole core via cyclization reactions (e.g., Hantzsch thiazole synthesis), followed by functionalization of the azetidine moiety. Critical parameters include:

- Catalyst selection: Use triethylamine (EtN) or similar bases to facilitate alkylation or coupling steps .

- Solvent systems: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature control: Stepwise heating (e.g., reflux in methanol/water mixtures) minimizes side reactions .

- Purification: Column chromatography with silica gel or recrystallization from ethyl acetate/hexane mixtures ensures high purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Answer: A multi-technique approach is recommended:

- NMR spectroscopy: H and C NMR identify substituent positions and azetidine ring conformation .

- Mass spectrometry (ESI-MS): Validates molecular weight and detects byproducts via fragmentation patterns .

- X-ray crystallography: Resolves stereochemical ambiguities; SHELXL software is widely used for refinement .

- HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity >95% .

Q. How do physicochemical properties (e.g., solubility, stability) impact biological assay design?

- Answer:

- Solubility: The compound’s limited aqueous solubility necessitates DMSO stock solutions (≤1% v/v in assays) .

- Stability: Hydrolytic degradation of the azetidine ring under acidic conditions (pH <5) requires buffered systems (pH 7.4) for cell-based studies .

- Storage: Lyophilized powders stored at -20°C in argon atmospheres prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the azetidine-thiazole pharmacophore’s role?

- Answer:

- Substituent variation: Synthesize analogs with modified azetidine substituents (e.g., 3-ethyl or 3-cyclopropyl) to assess steric effects .

- Bioisosteric replacement: Replace the thiazole with oxazole or triazole rings to evaluate electronic contributions .

- Biological testing: Screen analogs in enzyme inhibition (e.g., kinase assays) and antimicrobial models (MIC determinations) .

Q. What strategies resolve discrepancies between computational docking and experimental binding data?

- Answer:

- Conformational sampling: Use molecular dynamics (MD) simulations to account for azetidine ring flexibility .

- Binding assay validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity under physiological conditions .

- Cofactor considerations: Include Mg or ATP in assays if target enzymes require metal ions .

Q. Which advanced purification methods address stereoisomerism or persistent byproducts?

- Answer:

- Chiral HPLC: Utilize amylose-based columns for enantiomer separation if asymmetric centers exist .

- Crystallization optimization: Screen solvents (e.g., tert-butyl methyl ether) to isolate polymorphs .

- Byproduct identification: LC-MS/MS traces impurities back to incomplete azetidine alkylation steps .

Q. How should conflicting metabolic stability data across species be interpreted?

- Answer:

- Cross-species comparisons: Test in human/microsomal vs. rodent hepatocyte models to identify cytochrome P450 isoform-specific metabolism .

- Metabolite profiling: Use high-resolution mass spectrometry (HRMS) to detect N-oxidation or thiazole ring cleavage products .

- CYP inhibition assays: Co-incubate with CYP3A4/2D6 inhibitors to confirm metabolic pathways .

Q. What mechanistic insights can address non-linear kinetics in enzyme inhibition assays?

- Answer:

- Substrate titration: Perform Michaelis-Menten analyses with varied substrate concentrations to identify non-competitive inhibition .

- Pre-incubation studies: Test time-dependent inhibition to assess covalent binding potential .

- Mutagenesis: Engineer enzyme active-site residues (e.g., cysteine to alanine) to probe critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.